

A Comparative Analysis of Ceftiofur Hydrochloride and Ceftiofur Sodium Pharmacokinetics in Cattle

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Compound of Interest

Compound Name: *Ceftiofur hydrochloride*

Cat. No.: *B1243634*

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For researchers, scientists, and drug development professionals, understanding the pharmacokinetic nuances between different salt formulations of an active pharmaceutical ingredient is critical for optimizing drug efficacy and safety. This guide provides an objective comparison of the pharmacokinetic profiles of **Ceftiofur hydrochloride** and Ceftiofur sodium in cattle, supported by experimental data.

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in cattle. It is available in two primary salt forms: hydrochloride and sodium. While both deliver the same active moiety, their formulation and resulting pharmacokinetic profiles can differ, influencing their clinical application. This guide synthesizes available data to illuminate these differences.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **Ceftiofur hydrochloride** and Ceftiofur sodium following intramuscular administration in cattle. The data is compiled from separate studies and presented to facilitate a comparative understanding.

Pharmacokinetic Parameter	Ceftiofur Hydrochloride (Intramuscular)	Ceftiofur Sodium (Intramuscular)
Maximum Plasma Concentration (Cmax)	1.09 ± 0.21 µg/mL[1]	13.9 ± 3.55 µg/mL[2]
Time to Cmax (Tmax)	1.20 ± 0.26 hr[1]	0.67 - 2.0 hr[2]
Area Under the Curve (AUC)	Not explicitly stated in the provided abstract	108 ± 35.0 µg.h/mL (AUC0-LOQ)[2]
Elimination Half-life (t½)	Not explicitly stated in the provided abstract	Not explicitly stated in the provided abstract
Bioavailability	70.52%[1]	Not explicitly stated in the provided abstract

It is important to note that the data for **Ceftiofur hydrochloride** and Ceftiofur sodium are from different studies with potentially different experimental conditions, such as cattle breed and specific formulation, which can influence pharmacokinetic outcomes.

A study in water buffalo directly comparing two commercial suspensions of **Ceftiofur hydrochloride** (CEF1 and CEF2) administered intramuscularly and Ceftiofur sodium (CEF3) administered intravenously provides further insight. The intramuscular hydrochloride formulations exhibited significantly different pharmacokinetic profiles from each other, with one showing a much longer residence time in the body.[3][4] This highlights that the formulation of the hydrochloride salt can significantly impact its absorption and elimination characteristics.

Experimental Protocols

The data presented in this guide are derived from rigorous scientific studies. The methodologies employed in these key experiments are detailed below to provide context and transparency.

Study of Ceftiofur Hydrochloride in Lactating Holstein Dairy Cows

- Animals: Six healthy lactating Holstein dairy cows were used in the study.[1]

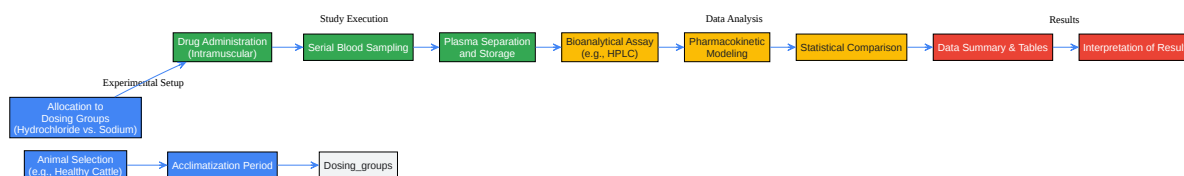
- Drug Administration: A single dose of 2.2 mg/kg body weight of **Ceftiofur hydrochloride** was administered intramuscularly.[\[1\]](#)
- Blood Sampling: Blood samples were collected at predetermined time points after drug administration.
- Analytical Method: Plasma concentrations of ceftiofur were determined using a validated analytical method.
- Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using noncompartmental analysis to determine the key pharmacokinetic parameters.[\[1\]](#)

Study of Ceftiofur Sodium in Crossbred Beef Cattle

- Animals: Twelve crossbred beef cattle were enrolled in a three-period, two-treatment crossover trial.[\[2\]](#)
- Drug Administration: A single intramuscular dose of 2.2 mg ceftiofur equivalents/kg body weight of Ceftiofur sodium was administered.[\[2\]](#)
- Blood Sampling: Blood samples were collected serially for up to 72 hours post-injection.[\[2\]](#)
- Analytical Method: Plasma samples were analyzed using a validated high-performance liquid chromatography (HPLC) assay that measures ceftiofur and all desfuoylceftiofur-related metabolites.[\[2\]](#)
- Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated from the plasma concentration-time data.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study in cattle.



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Caption: A generalized workflow for a comparative pharmacokinetic study in cattle.

Conclusion

The available data suggests that Ceftiofur sodium, when administered intramuscularly, may lead to a significantly higher maximum plasma concentration (C_{max}) compared to **Ceftiofur hydrochloride** at a similar dosage. The time to reach C_{max} appears to be comparable between the two salt forms. However, it is crucial to consider that these comparisons are drawn from separate studies and direct, head-to-head comparative studies in the same cattle population are needed for definitive conclusions. Furthermore, the formulation of the ceftiofur product, particularly for the hydrochloride salt, can have a substantial impact on its pharmacokinetic profile. Researchers and drug developers should carefully consider these differences when designing dosage regimens and evaluating the therapeutic equivalence of different Ceftiofur formulations.

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